(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Exploration
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is part of a group of complex molecules with potential bioactive properties. One study focused on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, exploring its synthesis and structural characteristics using various analytical techniques including IR, 1H NMR, LC-MS spectra, and X-ray diffraction. The molecule's stability was attributed to specific intra and inter-molecular hydrogen bonds, and its molecular interactions were further analyzed through Hirshfeld surface analysis, providing detailed insights into its solid-state crystal structure (Prasad et al., 2018).
Potential Therapeutic Applications
Antitubercular and Antifungal Activities
Compounds with structural components similar to this compound have shown promising biological activities. For instance, certain novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant antitubercular and antifungal activities. These compounds were synthesized through a series of reactions and their structures were confirmed using IR, 1H NMR, and Mass spectra, showcasing their potential as bioactive agents (Syed, Alagwadi Ramappa, & Alegaon, 2013).
Antimicrobial Activity
Compounds with the core structure similar to the discussed molecule have been synthesized and evaluated for their antimicrobial activities. Specifically, a series of isoxazoles derivatives showed potential against bacterial and fungal organisms, highlighting the antimicrobial potency of such molecular structures (Kumar et al., 2019).
Material Science and Chemical Analysis
Heterocyclic Compound Applications
The thiophene component in the molecule is known for its significance in material science and pharmaceuticals. Thiophene-based compounds have been used in various applications ranging from organic electronics to biological activities. The synthesis and crystal structure of related compounds provide insights into their potential applications in diverse fields, making them valuable in both material science and biological research (Nagaraju et al., 2018).
Enzyme Inhibition Studies
Thiophene-based heterocyclic compounds have been designed and evaluated for their enzyme inhibitory activities, specifically targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only highlight the potential therapeutic applications of such compounds but also provide a pathway for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-17(28-25-16)18-8-4-10-29-18/h1-2,4,6-8,10-11,13H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMBGFQTWFVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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